1,4,7-Trichlorophenazine
Description
1,4,7-Trichlorophenazine is a chlorinated derivative of the phenazine heterocyclic system, characterized by three chlorine atoms at the 1st, 4th, and 7th positions of the fused benzene rings. Phenazines are aromatic compounds with applications in materials science, pharmaceuticals, and agrochemicals due to their redox-active properties and structural versatility.
Properties
Molecular Formula |
C12H5Cl3N2 |
|---|---|
Molecular Weight |
283.5 g/mol |
IUPAC Name |
1,4,7-trichlorophenazine |
InChI |
InChI=1S/C12H5Cl3N2/c13-6-1-4-9-10(5-6)17-12-8(15)3-2-7(14)11(12)16-9/h1-5H |
InChI Key |
SLLNUPWBGDDMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC3=C(C=CC(=C3N=C2C=C1Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenazines, including 1,4,7-Trichlorophenazine, can be achieved through several methods. Common synthetic routes include:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives under acidic conditions.
Beirut Method: This method involves the oxidative cyclization of diphenylamines.
Condensation of 1,2-Diaminobenzenes with 2C-Units: This method involves the reaction of 1,2-diaminobenzenes with carbonyl compounds.
Reductive Cyclization of Diphenylamines: This method involves the reduction of diphenylamines followed by cyclization.
Oxidative Cyclization of 1,2-Diaminobenzene/Diphenylamines: This method involves the oxidation of 1,2-diaminobenzene or diphenylamines followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Trichlorophenazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydrophenazine derivatives.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,7-Trichlorophenazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Studied for its antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the development of new drugs with antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4,7-Trichlorophenazine involves its interaction with cellular components, leading to various biological effects. The compound can act as an electron shuttle, modifying cellular redox states and generating reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. Additionally, this compound can interact with DNA and proteins, disrupting their normal functions and leading to cytotoxic effects .
Comparison with Similar Compounds
Research Findings and Limitations
- Evidence Gaps: None of the provided sources directly address this compound. Comparisons are extrapolated from phenazine and triazacyclononane analogs.
- Hypothetical Insights : Chlorine substituents likely reduce solubility compared to amine-bearing phenazines but improve thermal stability. Applications in optoelectronics or agrochemicals are plausible but unverified.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
